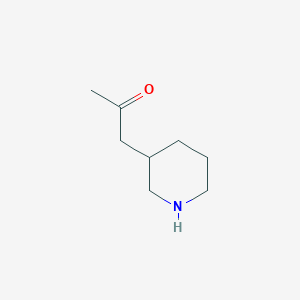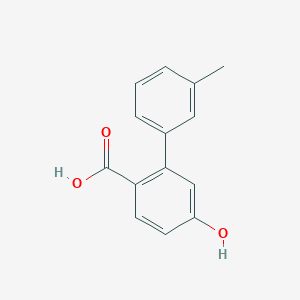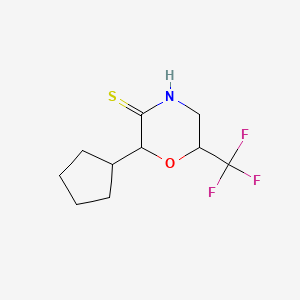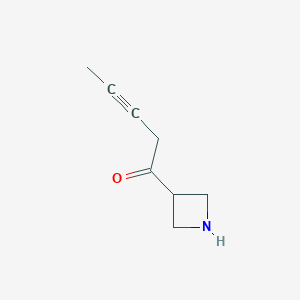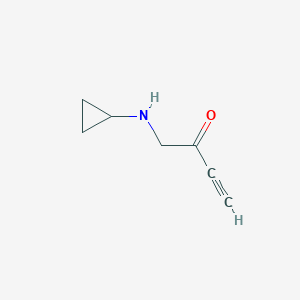![molecular formula C8H13NO2 B13172940 [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a methanol group attached to the oxazole ring, with a 2-methylpropyl substituent at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of various substituted oxazoles with different functional groups.
科学研究应用
Chemistry
In chemistry, [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various applications, including as a precursor for advanced materials.
作用机制
The mechanism of action of [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methanol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol
- [2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol : Similar structure but with a sulfur atom instead of oxygen.
- [2-(2-Methylpropyl)-1,3-imidazol-4-yl]methanol : Similar structure but with two nitrogen atoms in the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. The presence of the methanol group and the oxazole ring provides distinct reactivity and binding properties, making it valuable for various applications.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
[2-(2-methylpropyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-8-9-7(4-10)5-11-8/h5-6,10H,3-4H2,1-2H3 |
InChI 键 |
QRZPIQLPACXECR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CO1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


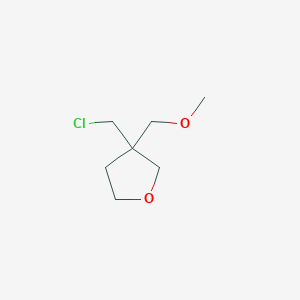
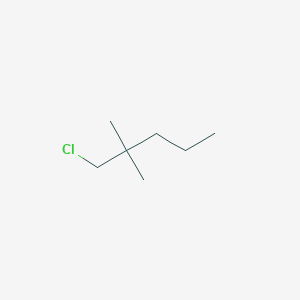

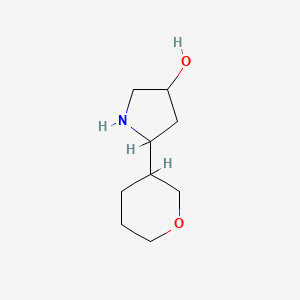
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
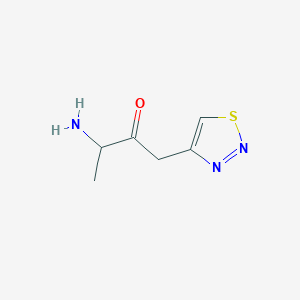

![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
